molecular formula C15H28N2O4 B567938 Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 1217710-80-9

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B567938
CAS No.: 1217710-80-9
M. Wt: 300.399
InChI Key: IPDHHWCHJZHKMH-UHFFFAOYSA-N
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Description

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound widely used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group and a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition-elimination, forming the desired product with high yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHHWCHJZHKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680549
Record name tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217710-80-9
Record name tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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